molecular formula C15H15NOS2 B5226405 2-(allylthio)-4-(2,5-dimethylbenzylidene)-1,3-thiazol-5(4H)-one

2-(allylthio)-4-(2,5-dimethylbenzylidene)-1,3-thiazol-5(4H)-one

Cat. No. B5226405
M. Wt: 289.4 g/mol
InChI Key: VWVJCRDRPBWJGH-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(allylthio)-4-(2,5-dimethylbenzylidene)-1,3-thiazol-5(4H)-one is a synthetic compound that has been the subject of extensive research due to its potential use in various scientific applications. This compound is also known as "DMBT" and is a member of the thiazole family of compounds. The unique chemical structure of DMBT has led to its use in a variety of scientific studies, including as a tool for investigating biological processes and as a potential therapeutic agent.

Mechanism of Action

The mechanism of action of DMBT is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes or signaling pathways involved in inflammation and cancer development. DMBT has also been shown to interact with certain proteins involved in cellular processes, such as the cell cycle and apoptosis.
Biochemical and Physiological Effects:
DMBT has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory and anti-cancer activity. Studies have also suggested that DMBT may have neuroprotective effects and could potentially be used in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using DMBT in lab experiments is its unique chemical structure, which allows for specific interactions with biological molecules. However, DMBT can be difficult to synthesize and purify, which can limit its use in certain experiments. Additionally, the potential toxicity of DMBT must be taken into consideration when using it in experiments.

Future Directions

There are several potential future directions for research involving DMBT. One area of interest is the development of DMBT as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of DMBT and its potential interactions with biological molecules. Finally, the synthesis and purification of DMBT could be optimized to improve its use in lab experiments.

Synthesis Methods

The synthesis of DMBT is a multi-step process that involves the use of various reagents and reaction conditions. One common method for synthesizing DMBT involves the reaction of 2-aminothiazole with allyl bromide to produce 2-(allylthio)thiazole. This intermediate is then reacted with 2,5-dimethylbenzaldehyde under basic conditions to produce DMBT.

Scientific Research Applications

DMBT has been used in a variety of scientific studies due to its unique chemical structure and potential applications. One area of research that has utilized DMBT is in the study of biological processes, such as protein-protein interactions and enzyme activity. DMBT has also been investigated as a potential therapeutic agent, with studies showing its potential as an anti-inflammatory and anti-cancer agent.

properties

IUPAC Name

(4Z)-4-[(2,5-dimethylphenyl)methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NOS2/c1-4-7-18-15-16-13(14(17)19-15)9-12-8-10(2)5-6-11(12)3/h4-6,8-9H,1,7H2,2-3H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVJCRDRPBWJGH-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C=C2C(=O)SC(=N2)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)/C=C\2/C(=O)SC(=N2)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.